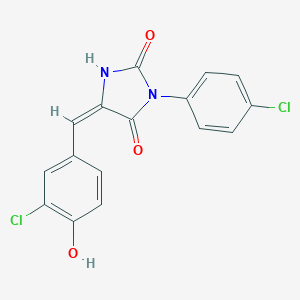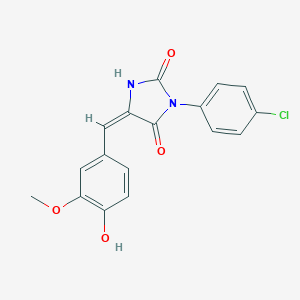![molecular formula C10H12ClNO2S B305778 N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as CPHEN, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood. However, it has been shown to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). These actions may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is its well-established synthesis method. This allows for reliable production of the compound for use in experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound in this context. Another area of interest is its potential use in cancer treatment. Future studies could investigate the mechanism of action of this compound in cancer cells and its potential as a therapeutic agent. Additionally, studies could investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide involves the reaction of 3-chloroaniline with 2-mercaptoethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield this compound. This synthesis method has been well-established and has been used in numerous studies to produce this compound.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
Molecular Formula |
C10H12ClNO2S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-2-1-3-9(6-8)12-10(14)7-15-5-4-13/h1-3,6,13H,4-5,7H2,(H,12,14) |
InChI Key |
UVCAKPBQFXMWQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)